molecular formula C14H23BrINO3 B1217950 Fubrogonium iodide CAS No. 3690-58-2

Fubrogonium iodide

Cat. No.: B1217950
CAS No.: 3690-58-2
M. Wt: 460.15 g/mol
InChI Key: KROWHJNUJMVHNU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fubrogonium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fubrogonium iodide has several scientific research applications, including:

Comparison with Similar Compounds

Fubrogonium iodide can be compared with other ganglionic blocking agents, such as:

    Hexamethonium: Another ganglionic blocker used to treat hypertension.

    Trimethaphan: Used in the management of hypertensive emergencies.

    Mecamylamine: Used as an antihypertensive agent.

This compound is unique due to its specific use in the treatment of peptic ulcers and pneumoconioses, as well as its distinct chemical structure .

Biological Activity

Overview of Fubrogonium Iodide

This compound is an iodinated compound that has been studied primarily for its pharmacological properties. It is categorized under organoiodine compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on similar iodinated compounds revealed that they possess strong in vitro activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values reported for these compounds were notably low, indicating potent antimicrobial effects.

Compound Target Organism MIC (μg/mL)
This compoundStaphylococcus aureus2.5 - 5
This compoundCandida albicans1.25 - 2.5

Antitumor Activity

This compound has also been investigated for its antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against ovarian carcinoma cell lines.

Cell Line IC50 (μM)
MDAH 27747 - 2
SCOV3 (cisplatin-resistant)3 - 2

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of iodine in the molecular structure may enhance its interaction with biological targets, potentially leading to increased cellular uptake and efficacy against pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results demonstrated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent.

Study 2: Antitumor Properties

A separate study focused on the antitumor effects of this compound on human ovarian carcinoma cells. The findings indicated that treatment with the compound resulted in significant cell death, with mechanisms involving apoptosis being suggested as a contributing factor.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Fubrogonium iodide, and how can purity be verified?

  • Answer : Synthesis typically involves nucleophilic substitution reactions between iodides and precursor amines under controlled anhydrous conditions. Purity verification requires a combination of techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) to assess organic impurities .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .
  • Elemental Analysis : Quantifying iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

  • Answer : Begin with systematic property profiling:

  • Solubility : Test in polar/non-polar solvents using gravimetric methods .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Crystallinity : X-ray diffraction (XRD) to determine crystal structure .
  • Hybrid Approach : Combine primary experimental data with secondary literature on analogous quaternary ammonium salts to identify trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

  • Answer : Address discrepancies through:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage, exposure time) across studies to isolate variables .
  • Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., ISO 10993 for cytotoxicity assays) .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% error in IC50 values from plate reader calibration) .
  • Example Table :
StudyIC50 (µM)Cell LineAssay Type
A12.3 ± 1.2HeLaMTT
B8.7 ± 0.9HEK293Resazurin

Q. What advanced strategies optimize this compound’s synthetic yield while minimizing byproducts?

  • Answer : Implement reaction engineering principles:

  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .
  • In Situ Monitoring : Real-time Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids to reduce waste .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Answer : Deploy multi-scale simulations:

  • DFT Calculations : Predict electronic structure and reactive sites (e.g., Fukui indices for nucleophilicity) .
  • MD Simulations : Model membrane permeability using lipid bilayer systems (e.g., GROMACS) .
  • Docking Studies : Screen against protein targets (e.g., acetylcholine receptors) to hypothesize binding modes .

Methodological and Analytical Questions

Q. What frameworks are recommended for integrating this compound into interdisciplinary studies (e.g., drug delivery or materials science)?

  • Answer : Adopt a modular research design:

  • Hypothesis-Driven Workflow :

Define the application-specific objective (e.g., enhancing nanoparticle stability).

Map physicochemical properties (e.g., surfactant efficacy via critical micelle concentration).

Validate through collaborative assays (e.g., in vitro release kinetics paired with HPLC quantification) .

  • Cross-Validation : Compare results with structurally similar compounds (e.g., cetyltrimethylammonium bromide) to identify unique advantages .

Q. How should researchers address ethical and safety concerns when handling this compound in vivo studies?

  • Answer : Follow institutional guidelines (e.g., IACUC protocols) and:

  • Risk Assessment : Evaluate acute toxicity via OECD Test No. 423 before proceeding to mammalian models .
  • Data Transparency : Document all adverse events (e.g., histopathology findings) in supplemental materials .

Q. Data Presentation and Validation

Q. What are best practices for presenting conflicting spectroscopic data in publications?

  • Answer :

  • Contextualize Artifacts : Annotate unexpected peaks (e.g., solvent residues in NMR) and provide raw data in supplementary files .
  • Comparative Tables : Highlight discrepancies with literature and propose hypotheses (e.g., isotopic splitting vs. impurity signals) .

Q. How can researchers ensure robustness in dose-response studies involving this compound?

  • Answer :

  • Replicates : Use ≥3 biological replicates with internal controls (e.g., vehicle-only groups) .
  • Statistical Rigor : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions and report effect sizes .

Properties

CAS No.

3690-58-2

Molecular Formula

C14H23BrINO3

Molecular Weight

460.15 g/mol

IUPAC Name

3-(5-bromofuran-2-carbonyl)oxybutyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C14H23BrNO3.HI/c1-5-16(4,6-2)10-9-11(3)18-14(17)12-7-8-13(15)19-12;/h7-8,11H,5-6,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

KROWHJNUJMVHNU-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br.[I-]

Canonical SMILES

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br.[I-]

Synonyms

fubrogonium
fubrogonium iodide
fubromegan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.